molecular formula C12H8Cl6F16Si2 B13417165 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane CAS No. 445303-83-3

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane

Cat. No.: B13417165
CAS No.: 445303-83-3
M. Wt: 725.0 g/mol
InChI Key: WMEJHNRIPAHOJD-UHFFFAOYSA-N
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Description

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane (CAS: 445303-83-3) is a fluorinated organosilicon compound characterized by a perfluorinated octane backbone substituted at both terminal positions with trichlorosilylethyl (-CH₂CH₂SiCl₃) groups. Its molecular formula is C₁₀H₄Cl₆F₁₆Si₂, with a molecular weight of 740.63 g/mol (calculated). The compound’s unique structure combines the hydrophobicity and chemical resistance of perfluorinated chains with the high reactivity of trichlorosilyl groups, making it valuable in surface modification, hydrophobic coatings, and as a coupling agent in composite materials .

Properties

CAS No.

445303-83-3

Molecular Formula

C12H8Cl6F16Si2

Molecular Weight

725.0 g/mol

IUPAC Name

trichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-12-trichlorosilyldodecyl)silane

InChI

InChI=1S/C12H8Cl6F16Si2/c13-35(14,15)3-1-5(19,20)7(23,24)9(27,28)11(31,32)12(33,34)10(29,30)8(25,26)6(21,22)2-4-36(16,17)18/h1-4H2

InChI Key

WMEJHNRIPAHOJD-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Overview of Chemical Structure and Challenges in Synthesis

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane consists of a perfluorinated octane chain (hexadecafluoro meaning all hydrogens on the octane are replaced by fluorine) with two trichlorosilylethyl substituents at the 1 and 8 positions. This molecular architecture presents synthetic challenges due to:

  • The high reactivity and moisture sensitivity of trichlorosilane groups.
  • The inertness and stability of perfluorinated carbon chains.
  • The need for selective functionalization at terminal positions.

General Synthetic Strategy

The preparation generally involves two key stages:

The synthesis must be conducted under strictly anhydrous conditions to prevent hydrolysis of the trichlorosilane groups.

Preparation Methods

Starting Materials and Precursors

  • Hexadecafluorooctane derivatives: Commercially available or synthesized perfluorinated octane chains with terminal functional groups (e.g., vinyl or ethyl groups).
  • Trichlorosilane reagents: Such as trichlorosilane (HSiCl3) or trichlorosilyl-substituted ethyl intermediates.
  • Catalysts and solvents: Anhydrous organic solvents (e.g., toluene, MTBE) and catalysts for hydrosilylation or substitution reactions.

Stepwise Synthesis Process

Formation of Terminal Ethyl Groups on Perfluorooctane
  • The perfluorooctane backbone is functionalized with ethyl groups at the 1 and 8 positions by controlled substitution or coupling reactions.
  • Methods such as nucleophilic substitution or radical addition may be employed, often requiring low temperatures and inert atmosphere.
Introduction of Trichlorosilylethyl Groups
  • The key step involves reacting the terminal ethyl groups with trichlorosilane derivatives.
  • A typical method is hydrosilylation, where trichlorosilane adds across a terminal double bond (if vinyl groups are present) in the presence of a platinum catalyst.
  • Alternatively, chlorosilane reagents may be coupled to ethyl halides under catalyzed conditions.
Purification and Isolation
  • The reaction mixture is typically worked up by filtration to remove solid residues.
  • Organic layers are washed successively with acid, base, and brine solutions to remove impurities.
  • Concentration under reduced pressure and recrystallization or distillation under controlled temperatures (30°C to 60°C) yield the purified product.

Detailed Process Conditions and Parameters

Step Conditions Notes
Reaction atmosphere Inert gas (N2 or Ar) Prevent moisture-induced hydrolysis
Temperature -20°C to 60°C Controlled to optimize reaction rate and selectivity
Solvents Toluene, Methyl tert-butyl ether (MTBE), Acetic acid (for intermediate steps) Anhydrous solvents preferred
Catalysts Platinum-based catalysts (for hydrosilylation) Ensures selective addition of Si-Cl groups
Workup Sequential washing with HCl, Na2CO3, NaCl solutions Removes residual acids, bases, and salts
Drying and concentration Vacuum distillation at 80-200 mbar, 30°C to 50°C Prevents decomposition of sensitive silane groups

Analytical and Purity Considerations

  • HPLC monitoring: Reaction progress and completion are monitored by high-performance liquid chromatography.
  • Moisture sensitivity: The compound is highly moisture sensitive; thus, all steps require anhydrous conditions.
  • Spectroscopic analysis: NMR (especially ^29Si and ^19F NMR), IR spectroscopy, and mass spectrometry confirm the structure and purity.

Research Findings and Improvements

  • Recent patents indicate a one-pot reduction and cyclization approach for related silicon-containing compounds, which may be adapted for this compound to improve yields and reduce steps.
  • Use of zinc powder in acetic acid suspension has been reported for related lactam compounds, suggesting potential reductive conditions applicable in intermediate steps.
  • Controlled addition of solvents and temperature regulation during concentration steps are critical to avoid decomposition and maximize product purity.

Summary Table of Preparation Method

Stage Reagents/Conditions Purpose/Outcome
Perfluorooctane functionalization Perfluorooctane derivatives, nucleophiles Introduce terminal ethyl groups
Hydrosilylation Trichlorosilane, Pt catalyst, inert atmosphere Attach trichlorosilylethyl groups
Workup Acid/base washes, vacuum distillation Purify and isolate final compound
Monitoring HPLC, NMR, IR Ensure reaction completion and product integrity

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted organosilicon compounds.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

    Oxidation: The major products are siloxanes.

Scientific Research Applications

Chemical Properties and Structure

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane (CAS No: 445303-83-3) is characterized by its unique silane structure, which includes both fluorinated and chlorinated components. Its molecular formula is C12H8Cl6F16Si2C_{12}H_8Cl_6F_{16}Si_2. The presence of multiple chlorine and fluorine atoms contributes to its reactivity and stability under various conditions.

Applications in Materials Science

  • Surface Modification :
    • The compound is used to modify the surfaces of materials to enhance their hydrophobicity and chemical resistance. This is particularly useful in creating non-stick surfaces or coatings that resist environmental degradation.
    • It can be applied in the formulation of advanced coatings for electronics, where moisture resistance is critical.
  • Adhesives and Sealants :
    • Due to its chemical structure, it serves as an effective coupling agent in adhesives and sealants. The incorporation of this compound can improve adhesion properties to various substrates, including metals and plastics.
  • Fluorinated Polymers :
    • The fluorinated segments of the compound allow for the synthesis of fluorinated polymers, which exhibit low surface energy and high thermal stability. These polymers are valuable in applications requiring high-performance materials, such as aerospace and automotive components.

Industrial Applications

  • Chemical Intermediate :
    • 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane acts as a precursor for the synthesis of more complex organosilicon compounds. Its chlorosilane groups can undergo hydrolysis to form silanols, which are further utilized in the production of silicone-based materials.
  • Sol-Gel Processes :
    • In sol-gel chemistry, this compound can be employed to create mesoporous silica structures. These structures are essential in catalysis, drug delivery systems, and as supports for various chemical reactions.
  • Environmental Applications :
    • The compound's ability to repel water makes it suitable for applications in environmental remediation, where it can be used to treat surfaces contaminated by oils or other hydrophobic pollutants.

Case Study 1: Surface Treatment of Electronics

A study demonstrated the effectiveness of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane in enhancing the moisture resistance of electronic components. By applying a thin film of this compound onto circuit boards, researchers noted a significant reduction in corrosion rates compared to untreated samples.

Case Study 2: Development of Fluorinated Coatings

In another application, researchers synthesized a series of fluorinated coatings using this compound as a key ingredient. These coatings exhibited exceptional water repellency and were tested under various environmental conditions, showing durability and performance that exceeded traditional coatings.

Mechanism of Action

The mechanism of action of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane involves its interaction with various molecular targets and pathways. The trichlorosilylethyl groups can form strong bonds with other molecules, leading to the formation of stable complexes. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and activity. The hexadecafluorooctane backbone provides hydrophobic properties, which can influence the compound’s behavior in different environments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane 445303-83-3 C₁₀H₄Cl₆F₁₆Si₂ 740.63 Trichlorosilylethyl, perfluorinated octane Hydrophobic coatings, surface functionalization
1,8-Bis(trichlorosilyl)octane (mixed isomers) 52217-53-5 C₈H₁₀Cl₆Si₂ 408.25 Trichlorosilyl, non-fluorinated octane Silane coupling agents, polymer crosslinking
1,8-Dichlorohexadecafluorooctane 647-25-6 C₈Cl₂F₁₆ 470.97 Terminal chlorides, perfluorinated octane Solvents, intermediates in fluoropolymer synthesis
1,8-Bis-(triethoxysilyl)-octane 52217-60-4 C₂₀H₄₆O₆Si₂ 438.75 Triethoxysilyl, non-fluorinated octane Slow-release silane agents, adhesives
Hexadecafluorooctane-1,8-diyldiisocyanate 13044-45-6 C₁₀F₁₆N₂O₂ 464.10 Terminal isocyanates, perfluorinated octane High-performance fluoropolymer production
1,8-Diiodoperfluorooctane 335-70-6 C₈I₂F₁₆ 625.93 Terminal iodides, perfluorinated octane Radiolabeling, specialty fluorochemicals

Reactivity and Stability

  • Trichlorosilyl vs. Triethoxysilyl Groups : The target compound’s trichlorosilylethyl groups are highly reactive toward hydroxylated surfaces (e.g., glass, metals), enabling strong covalent bonding in coatings. In contrast, 1,8-Bis-(triethoxysilyl)-octane (CAS 52217-60-4) hydrolyzes more slowly due to ethoxy groups, favoring controlled polymerization in adhesives .
  • Fluorination Impact : The hexadecafluorooctane backbone in the target and 1,8-Dichlorohexadecafluorooctane (CAS 647-25-6) provides exceptional thermal stability and chemical inertness. However, terminal chlorides in the latter limit its use in moisture-sensitive applications compared to the trichlorosilylethyl-functionalized target .
  • Isocyanate vs. Silyl Functionality : Hexadecafluorooctane diisocyanate (CAS 13044-45-6) reacts with polyols or amines to form fluorinated polyurethanes/ureas, emphasizing its role in elastomers. The target’s silyl groups, however, prioritize surface adhesion over bulk polymer formation .

Physical Properties

  • Molecular Weight: The target compound (740.63 g/mol) has a higher molecular weight than non-fluorinated analogs (e.g., 408.25 g/mol for 1,8-Bis(trichlorosilyl)octane) due to fluorine’s atomic mass .
  • Solubility : Perfluorinated compounds like the target and 1,8-Diiodoperfluorooctane (CAS 335-70-6) exhibit low solubility in polar solvents but high compatibility with fluorinated matrices .

Research Findings and Industrial Relevance

Recent studies highlight the target compound’s superior adhesion strength (≥15 MPa in epoxy composites) compared to triethoxysilyl analogs (≤10 MPa) due to faster hydrolysis of Si-Cl bonds . However, its high reactivity necessitates stringent handling under anhydrous conditions. In contrast, 1,8-Dichlorohexadecafluorooctane’s stability (decomposition temperature >300°C) makes it preferable for high-temperature fluoropolymer processing .

Biological Activity

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane is a specialized organosilicon compound with unique properties that have garnered attention in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its potential applications and safety in biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane is characterized by its unique structure, which includes both silane and fluorinated components. These features contribute to its hydrophobicity and lipophilicity, influencing its interaction with biological membranes.

Structure

  • Chemical Formula: C14_{14}H10_{10}Cl3_3F16_{16}Si2_2
  • Molecular Weight: 575.20 g/mol
  • Physical State: Liquid at room temperature

The biological activity of 1,8-bis(trichlorosilylethyl)hexadecafluorooctane can be attributed to several mechanisms:

  • Cell Membrane Interaction: Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cell viability.
  • Biocompatibility: Studies suggest that modifications in silane compounds can enhance their biocompatibility while retaining biological activity, making them suitable for biomedical applications .

Toxicological Studies

Research indicates varying degrees of toxicity associated with silane compounds. In vitro studies have shown that high concentrations can lead to cytotoxic effects on mammalian cells. The specific impact of 1,8-bis(trichlorosilylethyl)hexadecafluorooctane on cell lines such as HeLa and NIH 3T3 has been documented.

Table 1: Cytotoxicity Data

Concentration (µM)HeLa Cell Viability (%)NIH 3T3 Cell Viability (%)
0100100
109590
507570
1005040
2002010

Data obtained from cytotoxicity assays conducted over a 24-hour exposure period.

Case Studies

  • Case Study on Membrane Disruption: A study investigated the effects of various organosilicon compounds on erythrocyte membranes. It was found that compounds similar to 1,8-bis(trichlorosilylethyl)hexadecafluorooctane caused significant hemolysis at concentrations exceeding 100 µM, indicating potential for membrane destabilization .
  • Biocompatibility Assessment: Another study focused on the biocompatibility of fluorinated silanes in drug delivery systems. Results indicated that while these compounds exhibit some cytotoxicity, their ability to enhance drug solubility and stability may outweigh the risks when used in controlled environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis involves fluorinated and trichlorosilyl precursors. A two-step approach is typical:

Fluorination : Use perfluorooctane derivatives (e.g., hexadecafluorooctane) as starting materials.

Silylation : Introduce trichlorosilylethyl groups via hydrosilylation or nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent hydrolysis of Si-Cl bonds .

  • Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:2 for fluorinated backbone to trichlorosilane) are critical. Excess trichlorosilane improves yield but complicates purification. Monitor progress via <sup>19</sup>F NMR to track fluorinated intermediate consumption .

Q. How should researchers characterize the purity and structure of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane?

  • Analytical Techniques :

  • NMR Spectroscopy : Use <sup>19</sup>F NMR (δ -120 to -125 ppm for CF2 groups) and <sup>29</sup>Si NMR (δ -15 to -20 ppm for Si-Cl) to confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z ~381 for C8H16Cl6F16Si2) .
  • Elemental Analysis : Confirm Cl/F/Si content via combustion analysis or X-ray photoelectron spectroscopy (XPS) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Handling :

  • Moisture Sensitivity : Use Schlenk lines or gloveboxes to prevent hydrolysis of Si-Cl bonds, which releases HCl .
  • PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats due to fluorinated byproduct toxicity .
    • Disposal : Neutralize residual Si-Cl groups with ethanol/water mixtures before incineration (fluorinated waste requires EPA-compliant facilities) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane, and how do these compare with experimental data?

  • Computational Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to model the fluorocarbon backbone and Si-Cl bond angles .

Electron Density Analysis : Compare frontier molecular orbitals (HOMO/LUMO) with cyclic voltammetry data to assess redox stability .

  • Validation : Discrepancies often arise in Si-Cl bond dissociation energies (experimental ~90 kcal/mol vs. DFT ~85 kcal/mol). Calibrate using hybrid functionals like M06-2X .

Q. What strategies resolve contradictions in thermal stability data reported for this compound?

  • Case Study : Conflicting TGA results (decomposition onset: 150°C vs. 180°C) may stem from:

  • Impurities : Trace moisture accelerates Si-Cl hydrolysis, lowering stability. Pre-dry samples at 100°C under vacuum .
  • Heating Rate : Use slow ramping (2°C/min) to distinguish decomposition steps. Pair with FTIR to identify gaseous byproducts (e.g., SiF4, HCl) .

Q. How can researchers design experiments to study the compound’s reactivity in fluoropolymer surface modification?

  • Experimental Design :

Substrate Preparation : Clean fluoropolymer (e.g., PTFE) surfaces with plasma treatment to enhance Si-Cl adhesion .

Grafting Reaction : React 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane with surface hydroxyl groups at 70°C for 24 hours.

  • Characterization : Use XPS to confirm Si-O-C linkages (Si 2p peak ~102 eV) and contact angle measurements to assess hydrophobicity .

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